Cas no 2305255-85-8 (Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione)

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound featuring a pyrimidinedione core fused with a pyrazole moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The compound's rigid bicyclic framework enhances stability, while the presence of multiple hydrogen-bonding sites allows for selective interactions with biological targets. Its synthetic versatility makes it a valuable intermediate for developing novel therapeutic agents, particularly in kinase inhibition or nucleoside analog synthesis. The pyrazole-pyrimidinedione hybrid may also exhibit tunable electronic properties, enabling further functionalization for tailored applications. Careful handling is advised due to potential sensitivity to moisture or light, depending on substituents.
Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione structure
2305255-85-8 structure
商品名:Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione
CAS番号:2305255-85-8
MF:C7H8N4O2
メガワット:180.16402053833
CID:5378335

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質

名前と識別子

    • Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione
    • インチ: 1S/C7H8N4O2/c12-6-1-2-11(7(13)10-6)5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)(H,10,12,13)
    • InChIKey: IMCRUYKFWKFYJO-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C2=CNN=C2)CCC(=O)N1

じっけんとくせい

  • 密度みつど: 1.473±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 12.36±0.20(Predicted)

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6748204-0.05g
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 95.0%
0.05g
$315.0 2025-03-13
Enamine
EN300-6748204-0.25g
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 95.0%
0.25g
$672.0 2025-03-13
Enamine
EN300-6748204-1.0g
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 95.0%
1.0g
$1357.0 2025-03-13
Enamine
EN300-6748204-10.0g
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 95.0%
10.0g
$5837.0 2025-03-13
Aaron
AR028LI9-5g
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 95%
5g
$5436.00 2025-02-16
1PlusChem
1P028L9X-100mg
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 90%
100mg
$643.00 2024-05-24
Aaron
AR028LI9-250mg
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 95%
250mg
$949.00 2025-02-16
1PlusChem
1P028L9X-5g
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 90%
5g
$4926.00 2024-05-24
Aaron
AR028LI9-10g
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 90%
10g
$8051.00 2023-12-15
Aaron
AR028LI9-100mg
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
2305255-85-8 95%
100mg
$672.00 2025-02-16

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 関連文献

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedioneに関する追加情報

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione: A Comprehensive Overview

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione is a structurally complex organic compound with the CAS registry number 2305255-85-8. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in pharmaceutical research. The molecule features a pyrimidine ring fused with a pyrazole moiety, making it a unique candidate for exploring novel therapeutic agents. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, paving the way for its exploration in various biological systems.

The synthesis of Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione involves a multi-step process that combines principles of heterocyclic chemistry and catalytic transformations. Researchers have employed methodologies such as microwave-assisted synthesis and transition metal catalysis to optimize the yield and purity of this compound. These techniques not only enhance the efficiency of the synthesis but also reduce the environmental footprint, aligning with the principles of green chemistry.

In terms of pharmacological activity, Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione has shown promising results in preclinical studies. Recent research has highlighted its potential as an anti-tumor agent, particularly in targeting specific pathways involved in cancer cell proliferation. Studies conducted using in vitro models have demonstrated its ability to inhibit key enzymes such as tyrosine kinases, which are critical for cancer progression. Additionally, preliminary in vivo experiments in animal models have indicated reduced tumor growth without significant toxicity to normal cells.

Beyond oncology, this compound has also been investigated for its potential in neurodegenerative diseases. Preclinical data suggest that Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione may exhibit neuroprotective properties by modulating oxidative stress and inflammation. These findings are particularly significant given the growing need for innovative therapies to combat conditions such as Alzheimer's disease and Parkinson's disease.

The structural versatility of Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione has also made it a valuable tool in drug discovery programs targeting other therapeutic areas. For instance, recent studies have explored its potential as an anti-inflammatory agent and an antimicrobial compound. Its ability to interact with multiple biological targets underscores its utility as a lead compound for developing multi-target drugs.

In conclusion, Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione represents a significant advancement in heterocyclic chemistry and drug discovery. With its unique structure and diverse biological activities, this compound holds immense potential for addressing unmet medical needs across various therapeutic areas. Ongoing research continues to unravel its full potential, positioning it as a promising candidate for future clinical development.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.